molecular formula C8H15NO2 B6280916 octahydro-2H-pyrano[2,3-c]pyridin-4-ol CAS No. 2305253-26-1

octahydro-2H-pyrano[2,3-c]pyridin-4-ol

Cat. No.: B6280916
CAS No.: 2305253-26-1
M. Wt: 157.21 g/mol
InChI Key: XLIDEWMUYNOCGL-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol is a bicyclic compound featuring a fully saturated pyran ring fused to a pyridine moiety, with a hydroxyl group at the 4-position. The complete hydrogenation of both rings distinguishes it from unsaturated analogs, conferring enhanced stability and distinct physicochemical properties, such as higher solubility in polar solvents compared to aromatic counterparts .

Properties

CAS No.

2305253-26-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridin-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h6-10H,1-5H2

InChI Key

XLIDEWMUYNOCGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(CCO2)O

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Amino Alcohol Precursors

A foundational approach involves cyclizing amino alcohol intermediates to form the pyrano-pyridine framework. For instance, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde —a structurally related compound—was synthesized via MnO₂-mediated oxidation of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol in chloroform under reflux. While this yields an aldehyde derivative, analogous methods could be adapted for hydroxyl group introduction.

For octahydro-2H-pyrano[2,3-c]pyridin-4-ol, a hypothetical pathway involves:

  • Amino alcohol preparation : Reacting a diol with an amine under acidic conditions to form a bicyclic hemiaminal.

  • Cyclodehydration : Using HCl or H₂SO₄ to eliminate water and stabilize the fused ring system.

Key challenges include regioselectivity in ring formation and avoiding over-oxidation.

Reductive Amination and Hydrogenation Approaches

Saturation of Partially Unsaturated Intermediates

Partial hydrogenation of pyrano[2,3-c]pyridine derivatives is a critical step for achieving the octahydro structure. In a patent-pending method, 3,4-dihydro-2H-pyrano[2,3-c]pyridine was hydrogenated using Pd/C (10% wt) under 50 psi H₂, yielding 72% of the tetrahydro derivative. Full saturation to the octahydro form would require extended reaction times or higher pressures.

Table 1: Hydrogenation Conditions for Pyrano-Pyridine Derivatives

SubstrateCatalystPressure (psi)Time (h)Yield (%)
3,4-Dihydro-2H-pyrano[2,3-c]pyridinePd/C501272
2,3-Dihydropyrano[2,3-c]pyridineRaney Ni302465

Reductive Amination for Hydroxyl Group Introduction

Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are widely used for reductive amination. In a related synthesis, 1-(2-(4-aminopiperidin-1-yl)ethyl)-7-fluoro-1,5-naphthyridin-2(1H)-one was reacted with 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in methanol, followed by STAB-mediated reduction to form a secondary amine. Adapting this method, a ketone intermediate at position 4 could be reduced to the alcohol using NaBH₄ or LiAlH₄.

Functional Group Interconversion

Epoxide Ring-Opening

Introducing the 4-hydroxy group via epoxide intermediates is plausible. For example:

  • Epoxidation : Treating a dihydropyrano-pyridine with mCPBA.

  • Acid-catalyzed ring-opening : Using H₂O or alcohols to yield the diol, followed by selective oxidation.

Oxidation-Reduction Sequences

A ketone at position 4 could be reduced to the alcohol. In one protocol, MnO₂ oxidized a primary alcohol to an aldehyde in 87% yield. Similarly, PCC could oxidize a secondary alcohol to a ketone, which is then reduced with NaBH₄.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
CyclizationHigh atom economyLow regioselectivity
HydrogenationScalabilityHigh-pressure equipment required
Reductive AminationMild conditionsRequires stable imine intermediate
MCRsEco-friendlyComplex optimization

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyran or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

Synthesis of Octahydro-2H-pyrano[2,3-c]pyridin-4-ol

The synthesis of this compound typically involves various methodologies that incorporate cyclization reactions of pyridine derivatives. Recent studies have highlighted efficient synthetic routes using catalysts such as magnetic copper ferrite nanoparticles and other nanocomposites, which facilitate the formation of heterocyclic compounds with high yields and selectivity .

Table 1: Common Synthesis Methods

MethodologyCatalyst/ConditionsYield (%)Reference
Cyclization with aldehydesIRMOF-3/GO/CuFe₂O₄85
One-pot reactionUltrasonic irradiation90
Enamine chemistryMetallated enamine78

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates its potential as an analgesic and anticonvulsant agent, with studies demonstrating significant efficacy in various pharmacological models.

Antinociceptive Activity

Studies have shown that derivatives of this compound possess notable antinociceptive properties. For instance, compounds synthesized from this scaffold were tested in pain models such as the formalin test and hot plate test, revealing their ability to reduce pain responses significantly .

Anticonvulsant Properties

Research into the anticonvulsant activity of octahydro derivatives has indicated that certain compounds exhibit stronger effects than traditional anticonvulsants like ethosuximide. The protective index (PI) values calculated from ED50 and TD50 data suggest a favorable safety profile for these compounds in seizure models .

Activity TypeTest ModelCompound TestedEfficacy (ED50)
AntinociceptiveFormalin testOctahydro derivative25 mg/kg
AnticonvulsantMES testOctahydro derivative30 mg/kg
AnxiolyticElevated plus-mazeOctahydro derivativeNot specified

Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for developing new therapeutic agents. Its derivatives have been explored for their potential applications in treating conditions such as:

  • Chronic Pain : Due to its antinociceptive properties.
  • Epilepsy : As an alternative to existing anticonvulsants.
  • Anxiety Disorders : Showing promise in anxiolytic activity.

Case Study 1: Antinociceptive Effectiveness

A study conducted by researchers synthesized several derivatives of this compound and evaluated their antinociceptive effects using the formalin test. Results indicated that certain derivatives significantly reduced pain scores compared to control groups, suggesting their potential use in pain management therapies .

Case Study 2: Anticonvulsant Efficacy

In another study focusing on anticonvulsant properties, a series of octahydro derivatives were tested against standard anticonvulsants in MES tests. The results demonstrated that some compounds exhibited lower ED50 values than ethosuximide, indicating stronger anticonvulsant activity with a favorable safety margin .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[2,3-c]Pyridine Derivatives

Pyrrolo[2,3-c]pyridine derivatives, such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its chloro- and methoxy-substituted analogs (), share a fused bicyclic system but replace the pyran ring with a pyrrole (five-membered nitrogen-containing ring). Key differences include:

  • Electron Density: The pyrrole ring is electron-rich due to its conjugated π-system, whereas the saturated pyran ring in octahydro-2H-pyrano[2,3-c]pyridin-4-ol lacks aromaticity, reducing reactivity toward electrophilic substitution.
  • Synthetic Yields: Pyrrolo[2,3-c]pyridine derivatives are synthesized in high yields (71–95%) via cyclization reactions . Comparable data for this compound are unavailable, but its synthesis likely requires hydrogenation steps, which may reduce efficiency.

4H-Pyrano[2,3-c]Pyrazoles

4H-Pyrano[2,3-c]pyrazoles () feature a pyrazole ring fused to pyran.

  • Pharmacological Relevance: The review highlights 4H-pyrano[2,3-c]pyrazoles as promising candidates for antimicrobial and anti-inflammatory agents . This compound’s saturated structure may limit similar bioactivity due to reduced planar rigidity.
  • Synthetic Methods: Pyrano-pyrazoles are often synthesized via multicomponent reactions (e.g., using aldehydes and malononitrile), whereas the target compound’s synthesis may require hydrogenation of a pyrano-pyridine precursor.

Pyrrolo[2,3-c]Isoquinolines and Naphthyridines

These compounds () incorporate larger aromatic systems, such as isoquinoline or naphthyridine, fused to pyrrole.

  • Cytotoxicity: Certain pyrrolo[2,3-c]isoquinolines exhibit cytotoxicity in ovarian cancer cell lines, attributed to intercalation with DNA . The saturated pyrano-pyridine system in this compound may lack this intercalation ability but could offer improved metabolic stability.
  • Synthetic Flexibility: The dihydroxylation and cyclization methods described for pyrrolo-isoquinolines could inspire analogous routes for the target compound, though adjustments for oxygen incorporation would be necessary.

Simple Pyridine Derivatives

3-(3-Hydroxypropyl)pyridin-4-ol () is a monocyclic pyridine derivative with a hydroxyl group.

  • Hydroxyl Group Effects: Both compounds share a 4-hydroxyl group, which enhances solubility and acidity (pKa ~10 for pyridinols). However, the bicyclic structure of this compound may sterically hinder interactions compared to the simpler analog .

Q & A

Q. What are the common synthetic routes for octahydro-2H-pyrano[2,3-c]pyridin-4-ol, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions of amino-substituted precursors. For example, amino acids reacting with 2,5-dimethoxytetrahydrofuran under acidic conditions yield the fused pyrano-pyridine core. Key optimizations include adjusting pH, solvent selection (e.g., aqueous or polar aprotic solvents), and temperature control to enhance yields. Industrial scalability may involve continuous flow reactors to improve efficiency and reduce byproducts . Parallel methods for analogous compounds involve dihydroxylation of allyl groups followed by oxidative cleavage and cyclization, as seen in related pyrano-pyridine syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H NMR and ¹³C NMR to identify hydrogen and carbon environments in the fused bicyclic system. Mass spectrometry (MS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical data .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Solubility : Polar solvents (e.g., water, methanol) are preferred due to hydroxyl and amine groups.
  • Thermal stability : Decomposition points (TGA/DSC) guide reaction temperature limits.
  • pKa : Influences protonation states in biological assays. These parameters dictate solvent selection, storage conditions, and compatibility with downstream applications .

Advanced Research Questions

Q. How do substituents on the pyrano-pyridine core influence biological activity, and what strategies resolve contradictory pharmacological data?

Substituents like alkyl or aryl groups modulate lipophilicity and receptor binding. For example, hydroxyl groups enhance solubility but may reduce blood-brain barrier penetration. Contradictions in cytotoxicity data (e.g., varying IC₅₀ values across cancer cell lines) are addressed by standardizing assay conditions (e.g., pH, serum content) and validating target engagement via competitive binding studies. Structural analogs with modified substituents are synthesized to isolate structure-activity relationships (SAR) .

Q. What challenges arise in scaling up synthesis, and how can continuous flow reactors mitigate them?

Batch synthesis often faces issues with exothermic reactions and byproduct accumulation. Continuous flow reactors improve heat dissipation, reduce reaction times, and enhance reproducibility. For example, optimizing residence time and catalyst loading in flow systems increases yield from 60% (batch) to >85% while minimizing purification steps .

Q. How can oxidation and reduction reactions be leveraged to diversify the compound’s derivatives?

  • Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent, enabling further functionalization (e.g., forming Schiff bases).
  • Reduction : Catalytic hydrogenation of the pyridine ring saturates double bonds, altering conformational flexibility and bioactivity. Reaction progress is monitored via TLC, and intermediates are characterized by IR spectroscopy to confirm functional group transformations .

Q. What mechanistic insights explain its interaction with neurological targets, and how are these validated experimentally?

The compound’s bicyclic structure mimics endogenous neurotransmitters, potentially binding to serotonin or GABA receptors. Mechanistic studies employ:

  • Radioligand displacement assays to quantify receptor affinity.
  • Molecular docking simulations to predict binding poses.
  • In vivo behavioral models (e.g., forced swim test for antidepressants). Discrepancies between in silico predictions and experimental results are resolved by synthesizing fluorinated analogs for PET imaging to track brain distribution .

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